

ELISA development for prothrombin fragment detection

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Prothrombin (18-23)

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Scientific Background and Principle of the Assay

Prothrombin fragment F1+2 is a peptide released during the enzymatic conversion of prothrombin to thrombin, a pivotal event in the coagulation cascade [1]. Measuring F1+2 in plasma provides a direct marker of in vivo thrombin generation, making it a valuable parameter for researching coagulation disorders and monitoring anticoagulant therapies [1].

The assay principle is a **sandwich ELISA**: a capture antibody specific to F1+2 is immobilized on a microplate. When a patient sample is added, the F1+2 antigen binds to this antibody. A second, biotinylated detection antibody is then added, forming an "antigen-antibody" complex. Following this, an HRP-Streptavidin conjugate and TMB substrate are added. The enzyme catalyzes a color change in the substrate, and the reaction is stopped with an acid. The resulting yellow color intensity, measured at 450 nm, is directly proportional to the concentration of F1+2 in the sample [2].

Commercial F1+2 ELISA Kits at a Glance

For researchers, several validated commercial kits are available. The table below summarizes key specifications for easy comparison.

Manufacturer	Catalogue Number	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types	Assay Principle
Abbexa [2]	abx252419	46.88 - 3000	28.2	Plasma	Sandwich ELISA
LifeSpan BioSciences (LSBio) [3]	LS-F23736	46.88 - 3000	28.13	Plasma, Serum, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates	Sandwich ELISA
Novus Biologicals [4]	NBP3-06905	46.88 - 3000	28.13	Serum, Plasma, Cell Supernatant	Sandwich ELISA (Colorimetric)

Step-by-Step Protocol (Based on a Standard 90-Minute Assay)

The following detailed protocol is adapted from a typical commercial F1+2 ELISA kit procedure [2]. Always refer to the specific instructions provided with your kit.

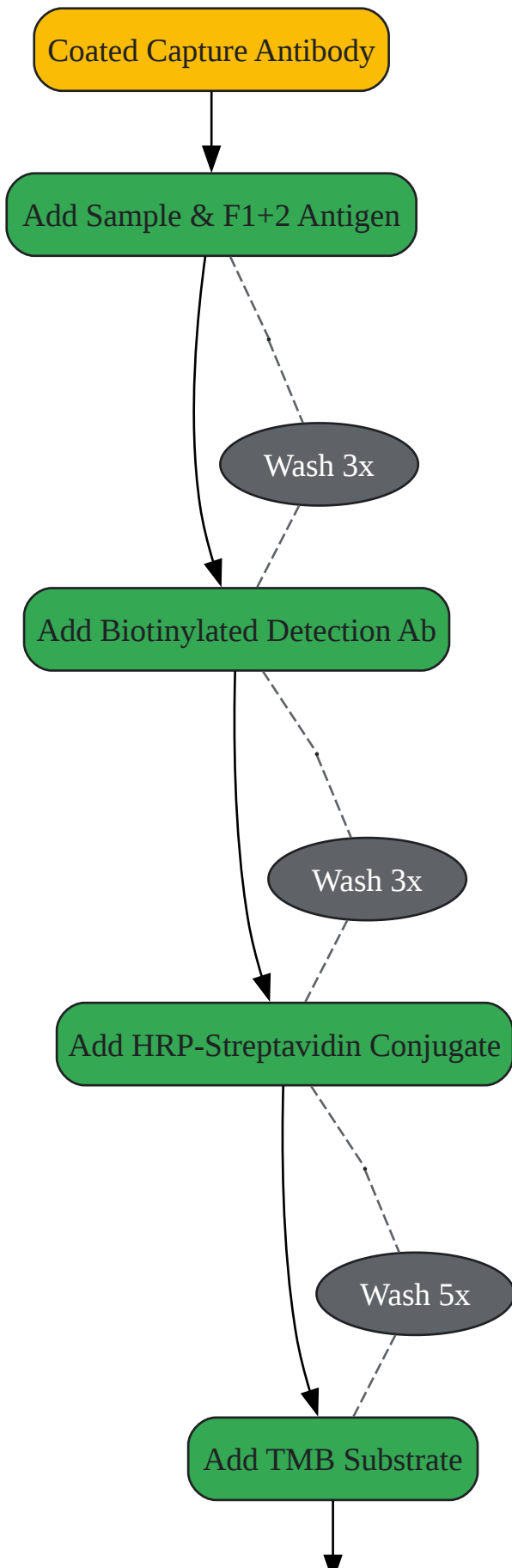
Pre-Assay Preparation:

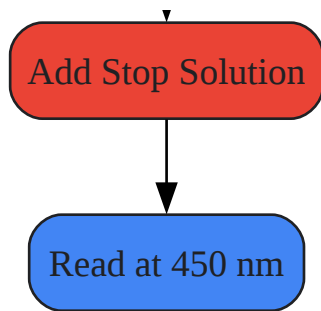
- Reagent Reconstitution:** Equilibrate all kit components and samples to room temperature (18-25°C) before use. Reconstitute the standard with the recommended volume of Standard Diluent Buffer to create the stock standard solution. Perform serial dilutions as per the kit protocol to generate a standard curve.
- Wash Buffer Preparation:** Dilute the concentrated Wash Buffer with distilled water to a 1X working solution.
- Detection Reagent Preparation:** Prepare working solutions of Detection Reagent A (biotinylated antibody) and Detection Reagent B (HRP conjugate) by diluting them with their respective diluents, typically at a 1:100 ratio.

Assay Procedure:

- **Coating:** A pre-coated 96-well plate is provided with kits. If developing an assay from scratch, coat the plate with the capture antibody.
- **Sample & Standard Incubation:** Add 100 μL of each standard, control, and diluted sample into the appropriate wells. Seal the plate with a cover and **incubate for 90 minutes at 37°C**.
- **Wash:** Discard the liquid and wash the plate **3 times** with 1X Wash Buffer. After the last wash, blot the plate dry on absorbent paper.
- **Detection Antibody Incubation:** Add 100 μL of Detection Reagent A working solution to each well. Seal the plate and **incubate for 1 hour at 37°C**.
- **Wash:** Discard the solution and repeat the wash step **3 times**.
- **Enzyme Conjugate Incubation:** Add 100 μL of Detection Reagent B working solution to each well. Seal and **incubate for 30 minutes at 37°C**.
- **Wash:** Discard the solution and wash the plate **5 times**.
- **Substrate Reaction:** Add 90 μL of TMB Substrate to each well. Seal the plate and **incubate for 10-20 minutes at 37°C** in the dark. Monitor for the development of blue color.
- **Stop the Reaction:** Add 50 μL of Stop Solution to each well. The blue color will change to yellow. Read the optical density (OD) immediately.

The following diagram illustrates the key steps and components of this sandwich ELISA workflow.



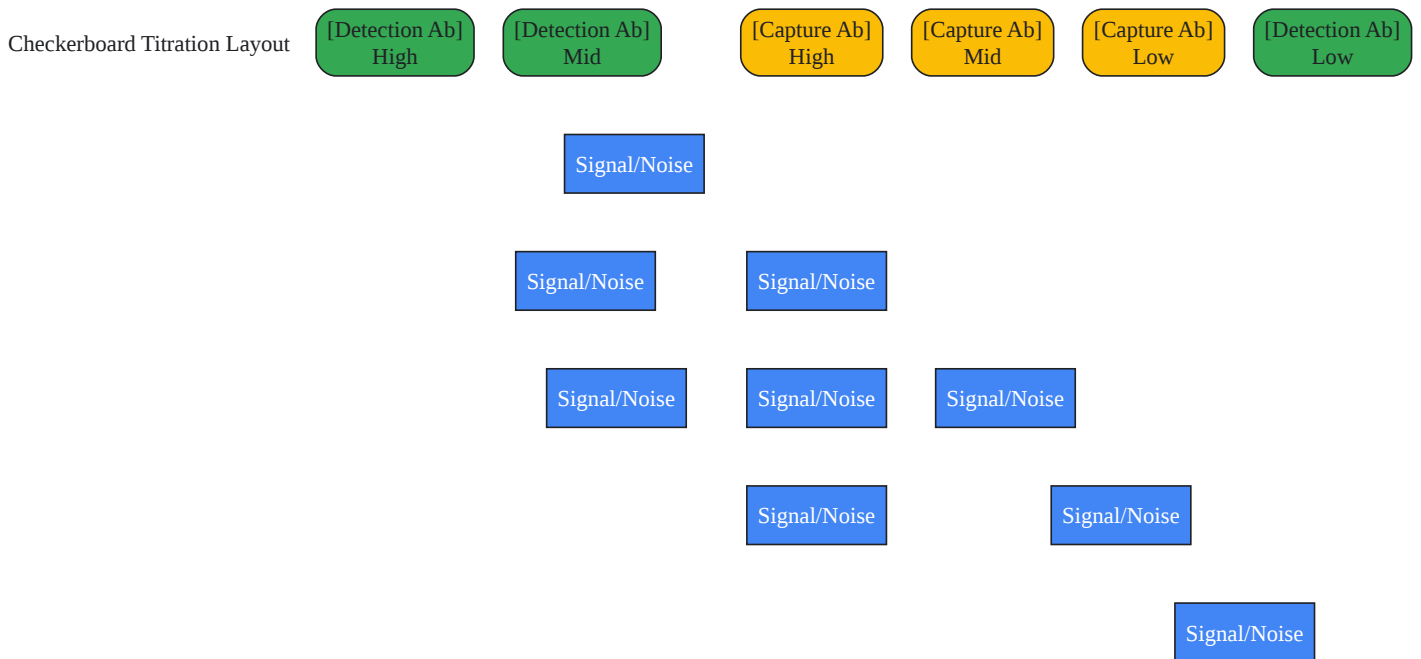


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Assay Development and Optimization Guide

If you are developing an ELISA from scratch rather than using a commercial kit, systematic optimization is critical for performance [5].

1. Checkerboard Titration: The most efficient way to optimize the key components—the capture and detection antibodies—is by using a checkerboard titration. This involves testing different concentrations of both antibodies against each other in a grid pattern to find the combination that yields the strongest signal with the lowest background [5]. The diagram below visualizes this experimental setup.



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2. Key Optimization Parameters: The table below provides recommended starting ranges for optimizing critical reagents in a sandwich ELISA [5].

Parameter	Recommended Range for Optimization	Purpose
Coating Antibody	1 - 15 µg/mL (depending on purity) [5]	To maximize antigen binding capacity.

Parameter	Recommended Range for Optimization	Purpose
Blocking Buffer	1-5% BSA or other protein in PBS [5]	To minimize non-specific binding and background noise.
Detection Antibody	0.5 - 10 µg/mL (depending on purity) [5]	To ensure sufficient signal without high background.
Enzyme Conjugate	20-200 ng/mL (for HRP colorimetric) [5]	To optimize the signal-to-noise ratio for the detection system.
Sample Incubation Time	1-2 hours at 37°C [2]	To ensure complete antigen-antibody binding.

3. Sample Handling and Validation:

- **Sample Type:** The preferred sample type for F1+2 detection is **plasma** [2]. Use approved anticoagulants.
- **Spike-and-Recovery:** To validate the assay, add a known amount of standard to a sample matrix and measure the percentage recovered. A recovery of 88-103% is considered excellent [4].
- **Precision:** Calculate the coefficient of variation (CV%) for replicate samples. Aim for an intra-assay CV <10% and an inter-assay CV <10% for robust results [2].

Troubleshooting Common Issues

- **High Background:** Ensure sufficient washing between steps and check the concentration of your detection antibody or enzyme conjugate (over-concentration is a common cause) [5].
- **Low Signal:** Verify the activity and expiration dates of all reagents, especially the enzyme conjugate and substrate. Ensure incubation times are adequate [5].
- **Poor Replication:** Check pipetting accuracy and ensure the plate washer is functioning correctly if used.

Safety and Intended Use

The protocols and kits described here are **for research use only** and are not approved for use in human clinical diagnosis [4] [2]. All biological samples should be handled as potentially hazardous using appropriate biosafety practices.

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References

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